molecular formula C16H19N5O2S B6038996 6-(4-Methoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1207606-18-5

6-(4-Methoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B6038996
CAS No.: 1207606-18-5
M. Wt: 345.4 g/mol
InChI Key: ZXPFHCIXBQBGCX-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The presence of the methoxybenzyl and morpholinylmethyl groups in the structure enhances its pharmacological properties, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with thiosemicarbazide under acidic conditions.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the triazolothiadiazole intermediate.

    Incorporation of the Morpholinylmethyl Group: The final step involves the reaction of the intermediate with morpholine in the presence of a suitable base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazolothiadiazole ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazolothiadiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.

Mechanism of Action

The mechanism of action of 6-(4-Methoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives: Compounds with similar core structures but different substituents.

    Other Triazolothiadiazoles: Compounds with variations in the triazole or thiadiazole rings.

Uniqueness

    Pharmacological Properties: The presence of the methoxybenzyl and morpholinylmethyl groups enhances its pharmacological properties compared to other similar compounds.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of new molecules.

Properties

IUPAC Name

4-[[6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-22-13-4-2-12(3-5-13)10-15-19-21-14(17-18-16(21)24-15)11-20-6-8-23-9-7-20/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPFHCIXBQBGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401120562
Record name 6-[(4-Methoxyphenyl)methyl]-3-(4-morpholinylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207606-18-5
Record name 6-[(4-Methoxyphenyl)methyl]-3-(4-morpholinylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207606-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(4-Methoxyphenyl)methyl]-3-(4-morpholinylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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